(Z)-4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)butanamide
Description
(Z)-4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)butanamide is a thiazolidinone derivative characterized by a benzylidene moiety substituted with 3,4-dimethoxy groups and a 4-methoxyphenylbutanamide side chain. Thiazolidinones are a well-studied class of heterocyclic compounds known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structure features:
- A thiazolidinone core with a thioxo group at position 2 and a ketone at position 3.
- A (Z)-configured 3,4-dimethoxybenzylidene substituent at position 5 of the thiazolidinone ring.
- An N-(4-methoxyphenyl)butanamide side chain.
Properties
IUPAC Name |
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-28-17-9-7-16(8-10-17)24-21(26)5-4-12-25-22(27)20(32-23(25)31)14-15-6-11-18(29-2)19(13-15)30-3/h6-11,13-14H,4-5,12H2,1-3H3,(H,24,26)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNOCJLIWRDJLY-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)butanamide is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article examines the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other relevant pharmacological effects.
Structural Overview
The compound features a thiazolidinone core, which is known for various biological activities. The presence of the dimethoxybenzylidene and methoxyphenyl moieties enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar thiazolidinone structures exhibit significant anticancer activity. For instance, a related thiazole derivative demonstrated strong cytotoxic effects against several human cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) with IC50 values indicating potent activity . The mechanism of action often involves interaction with DNA and inhibition of topoisomerase II, which is crucial for DNA replication and repair.
Enzyme Inhibition
The compound's potential as a tyrosinase inhibitor has also been explored. Tyrosinase plays a critical role in melanin production and is a target for skin-whitening agents. A study reported that similar compounds exhibited IC50 values ranging from 0.8 to 3.88 µM against tyrosinase, indicating promising inhibitory activity .
| Compound | IC50 Value (µM) | Type of Inhibition | Reference |
|---|---|---|---|
| Compound A | 0.8 | Mixed-type | |
| Compound B | 1.5 | Competitive | |
| Compound C | 2.0 | Non-competitive |
Antioxidant Activity
Antioxidant properties are vital for compounds that may protect cells from oxidative stress-related damage. Some derivatives have shown significant free radical scavenging activity, with IC50 values indicating effectiveness comparable to established antioxidants .
The mechanism by which this compound exerts its biological effects likely involves:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication processes.
- Enzyme Inhibition : Inhibition of key enzymes involved in cancer progression and melanin synthesis.
- Antioxidative Mechanisms : Scavenging reactive oxygen species (ROS), thereby reducing oxidative stress.
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study on related thiazolidinones found that these compounds significantly reduced cell viability in HepG-2 and MCF-7 cell lines through apoptosis induction.
- Tyrosinase Inhibition : Another investigation demonstrated that derivatives similar to the compound under study inhibited tyrosinase activity effectively, reducing melanin synthesis in vitro.
Scientific Research Applications
Anticancer Activity
Research has indicated that (Z)-4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)butanamide exhibits promising anticancer properties. It has been shown to inhibit cancer cell proliferation through the modulation of key signaling pathways involved in cell growth and apoptosis. Specifically, studies have demonstrated its effectiveness against various cancer cell lines, suggesting a potential role as a therapeutic agent in oncology .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the activity of enzymes such as lipoxygenase, which are involved in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for the treatment of inflammatory diseases .
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its toxicity and side effects in vivo .
Case Studies and Research Findings
| Study | Findings | Relevance |
|---|---|---|
| Study 1 | Inhibition of cancer cell proliferation | Supports potential use in oncology |
| Study 2 | Reduction of inflammatory markers in vitro | Suggests anti-inflammatory applications |
| Study 3 | Molecular docking reveals binding affinity to target proteins | Provides insights into mechanism of action |
Comparison with Similar Compounds
Structural Analogues
Three structurally related thiazolidinone derivatives are compared below:
Table 1: Structural Comparison
Key Observations:
- Substituent Effects :
- The 3,4-dimethoxybenzylidene group in the target compound introduces strong electron-donating effects, increasing polarity compared to the 4-methyl substituent in and the 2-methyl-3-phenylpropenylidene group in .
- The N-(4-methoxyphenyl)butanamide side chain in the target compound differs from the 4-methylphenyl () and 4-methylthiazol-2-yl () groups, altering hydrogen-bonding capacity and steric bulk.
Spectral Characterization:
- IR Spectroscopy: All compounds show C=S stretching (1240–1255 cm⁻¹) and C=O stretching (1660–1680 cm⁻¹) . Absence of S–H bands (~2500–2600 cm⁻¹) confirms the thione tautomeric form in thiazolidinones .
- NMR Spectroscopy :
Physicochemical Properties
Table 2: Property Comparison
| Compound | XlogP (Predicted) | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target | 3.8 | 95.6 | 1 | 7 |
| 4.2 | 85.5 | 1 | 5 | |
| 5.1 | 108.3 | 1 | 6 |
Key Observations:
- The target compound has a lower XlogP (3.8) than (4.2), indicating higher hydrophilicity due to methoxy groups.
Q & A
Q. Key Variables :
| Variable | Impact on Yield |
|---|---|
| Reflux time | Prolonged time (>7 hrs) may degrade product |
| Solvent polarity | Glacial acetic acid enhances protonation of intermediates |
| Catalyst (NaOAc) | Optimizes condensation kinetics |
Basic: How is the (Z)-configuration of the benzylidene group confirmed experimentally?
The stereochemistry is determined via single-crystal X-ray diffraction (SC-XRD) and NOESY NMR . For analogous compounds (e.g., 2-(4-fluorobenzylidene)-1,3,4-thiadiazol-2-amine), SC-XRD revealed bond angles and torsional parameters consistent with the (Z)-isomer (e.g., C=N bond torsion <10°) . NOESY cross-peaks between the benzylidene aromatic protons and the thiazolidinone ring protons further confirm spatial proximity .
Basic: What spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Key peaks include:
- Thioxo group: δ ~3.9–4.2 ppm (thiazolidinone CH2).
- Benzylidene CH: δ ~7.5–8.0 ppm (doublet, J = 12 Hz).
- Methoxy groups: δ ~3.8 ppm (singlet, 6H for 3,4-OCH3).
- IR : ν(C=O) ~1680–1700 cm⁻¹; ν(C=S) ~1220–1250 cm⁻¹ .
- HRMS : Exact mass confirmation (e.g., m/z calculated for C23H23N2O5S2: 485.1054) .
Advanced: How can Design of Experiments (DoE) optimize synthesis for scalability?
A flow-chemistry approach (e.g., Omura-Sharma-Swern oxidation) enables precise control of variables like temperature, residence time, and reagent stoichiometry. For example:
Q. Example DoE Table :
| Run | Temp (°C) | Catalyst (mol%) | Solvent Ratio | Yield (%) |
|---|---|---|---|---|
| 1 | 60 | 1 | 2:1 | 72 |
| 2 | 80 | 2 | 3:1 | 88 |
| 3 | 100 | 3 | 4:1 | 65 |
Advanced: What structural features drive its biological activity, and how can SAR studies resolve contradictory data?
The 3,4-dimethoxybenzylidene moiety enhances lipophilicity and π-π stacking with target proteins, while the thioxothiazolidinone core chelates metal ions in enzyme active sites. Contradictory activity reports (e.g., variable IC50 values in kinase assays) may arise from:
- Solubility differences : DMSO vs. aqueous buffers alter bioavailability.
- Protein conformation : Target flexibility affects binding (e.g., MD simulations show hinge-region variability) .
Q. SAR Recommendations :
- Modify methoxy groups to trifluoromethyl (↑ metabolic stability) .
- Replace thioxo with carbonyl to assess chelation dependency .
Advanced: How can computational methods predict metabolic stability and toxicity?
Q. Mitigation Strategies :
- Introduce fluorine at para-position (↓ CYP affinity) .
- Prodrug derivatization of butanamide (↑ plasma stability) .
Advanced: How do crystallographic data resolve polymorphic ambiguities?
SC-XRD of analogous compounds (e.g., 2-(4-fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine) reveals:
Q. Implications :
- Polymorph screening (e.g., solvent-drop grinding) ensures batch consistency.
- DSC/TGA identifies stable forms (Form I mp: 215°C vs. Form II mp: 198°C) .
Advanced: What strategies validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Incubate cells with compound (10 µM), lyse, and heat (37–65°C). Target protein stabilization (e.g., 5°C shift) confirms binding .
- Photoaffinity labeling : Incorporate a diazirine moiety to crosslink with target proteins, followed by pull-down/MS identification .
Q. Data Interpretation :
| Assay | Outcome | Confidence Level |
|---|---|---|
| CETSA | ΔTm = +4.2°C | High |
| Pull-down/MS | 3 unique peptides identified | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
